ANG1005

Description

Properties

CAS No. |

1075214-55-9 |

|---|---|

Molecular Formula |

C257H308N32O79 |

Molecular Weight |

5109 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-[[4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoyl]amino]-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C257H308N32O79/c1-133-174(123-255(348)216(363-238(342)155-81-51-30-52-82-155)210-249(18,177(301)120-180-252(210,130-351-180)366-141(9)296)213(319)204(354-138(6)293)196(133)246(255,12)13)357-241(345)207(201(149-69-39-24-40-70-149)287-219(322)152-75-45-27-46-76-152)360-193(316)106-101-185(306)264-109-59-57-87-161(271-190(311)128-270-222(325)160(89-61-111-266-244(260)261)273-234(337)173(129-290)272-189(310)127-268-188(309)126-269-223(326)166(116-147-91-95-158(299)96-92-147)278-230(333)168(114-145-65-35-22-36-66-145)279-231(334)169(115-146-67-37-23-38-68-146)283-235(338)199(136(4)291)285-187(308)103-108-195(318)362-209(203(151-73-43-26-44-74-151)289-221(324)154-79-49-29-50-80-154)243(347)359-176-125-257(350)218(365-240(344)157-85-55-32-56-86-157)212-251(20,179(303)122-182-254(212,132-353-182)368-143(11)298)215(321)206(356-140(8)295)198(135(176)3)248(257,16)17)224(327)274-163(90-62-112-267-245(262)263)225(328)281-170(118-183(258)304)233(336)282-171(119-184(259)305)232(335)280-167(113-144-63-33-21-34-64-144)229(332)275-162(228(331)286-200(137(5)292)236(339)277-165(100-105-192(314)315)226(329)276-164(99-104-191(312)313)227(330)284-172(237(340)341)117-148-93-97-159(300)98-94-148)88-58-60-110-265-186(307)102-107-194(317)361-208(202(150-71-41-25-42-72-150)288-220(323)153-77-47-28-48-78-153)242(346)358-175-124-256(349)217(364-239(343)156-83-53-31-54-84-156)211-250(19,178(302)121-181-253(211,131-352-181)367-142(10)297)214(320)205(355-139(7)294)197(134(175)2)247(256,14)15/h21-56,63-86,91-98,136-137,160-182,199-212,216-218,290-292,299-303,348-350H,57-62,87-90,99-132H2,1-20H3,(H2,258,304)(H2,259,305)(H,264,306)(H,265,307)(H,268,309)(H,269,326)(H,270,325)(H,271,311)(H,272,310)(H,273,337)(H,274,327)(H,275,332)(H,276,329)(H,277,339)(H,278,333)(H,279,334)(H,280,335)(H,281,328)(H,282,336)(H,283,338)(H,284,330)(H,285,308)(H,286,331)(H,287,322)(H,288,323)(H,289,324)(H,312,313)(H,314,315)(H,340,341)(H4,260,261,266)(H4,262,263,267)/t136?,137-,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180-,181-,182-,199+,200+,201+,202+,203+,204-,205-,206-,207-,208-,209-,210+,211+,212+,216+,217+,218+,249-,250-,251-,252+,253+,254+,255-,256-,257-/m1/s1 |

InChI Key |

GBVKRUOMSUTVPW-AHNVSIPUSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCCNC(=O)CCC(=O)O[C@H]([C@H](C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)C(=O)O[C@H]1C[C@]2([C@H]([C@H]3[C@@]([C@H](C[C@@H]5[C@]3(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C1=CC=CC=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)O)NC(=O)CCC(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C1=CC=CC=C1)C(=O)O[C@H]1C[C@]2([C@H]([C@H]3[C@@]([C@H](C[C@@H]5[C@]3(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C1=CC=CC=C1)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)NCCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCCNC(=O)CCC(=O)OC(C(C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)C(=O)OC1CC2(C(C3C(C(CC5C3(CO5)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C1=CC=CC=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CCC(=O)OC(C(C1=CC=CC=C1)NC(=O)C1=CC=CC=C1)C(=O)OC1CC2(C(C3C(C(CC5C3(CO5)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C1=CC=CC=C1)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

ANG1005: A Technical Guide on the Mechanism of Action in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ANG1005, a peptide-drug conjugate designed for the treatment of glioblastoma. It details the molecule's mechanism of action, from its transport across the blood-brain barrier to its cytotoxic effects within tumor cells, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Concept: Overcoming the Blood-Brain Barrier

Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, largely due to the protective blood-brain barrier (BBB). The BBB is a specialized system of capillary endothelial cells that prevents most therapeutic agents from reaching the brain parenchyma.[1][2] Paclitaxel (B517696), a potent anti-cancer agent, is normally ineffective against glioblastoma because it is actively removed from the BBB by the P-glycoprotein (P-gp) efflux pump.[2][3]

This compound is a novel drug conjugate engineered to circumvent this challenge. It consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide vector.[4][5][6] This design leverages a physiological pathway to deliver paclitaxel to brain tumors.[1]

Mechanism of Action: A Dual-Targeting Approach

The mechanism of action of this compound can be described in a two-step process: transport across the BBB and intracellular drug release and action.

Step 1: LRP1-Mediated Transcytosis Across the BBB

This compound's ability to cross the BBB is mediated by the low-density lipoprotein receptor-related protein 1 (LRP1).[7][8][9] LRP1 is highly expressed on the endothelial cells of the BBB and is also upregulated on malignant glioma cells.[10][11][12][13]

The Angiopep-2 peptide acts as a ligand for the LRP1 receptor.[14][15] The binding of this compound to LRP1 initiates receptor-mediated transcytosis, a process that actively transports the entire conjugate from the bloodstream, across the endothelial cells, and into the brain parenchyma.[2][16] This transport mechanism effectively bypasses the P-gp efflux pump that typically expels paclitaxel.[3][6] Preclinical studies have demonstrated that this process significantly increases the delivery of paclitaxel to the brain.[3][17]

Step 2: Tumor Cell Uptake and Intracellular Paclitaxel Release

Once within the brain parenchyma, this compound targets glioblastoma cells, which also overexpress the LRP1 receptor.[13][18] The conjugate binds to LRP1 on the tumor cell surface and is internalized through endocytosis.[4]

Inside the glioblastoma cell, the this compound conjugate is trafficked to lysosomes. Within the acidic environment of the lysosome, esterase enzymes cleave the ester bonds linking paclitaxel to the Angiopep-2 peptide.[2][4] This releases the three active paclitaxel molecules into the cytoplasm.

The freed paclitaxel then exerts its well-established antineoplastic effect. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and disassembly.[2][6] This disruption of microtubule function leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis and tumor cell death.[2][3][6]

Quantitative Data Summary

The efficacy of this compound's transport and action has been quantified in several preclinical and clinical studies.

Table 1: Preclinical Brain Uptake and Efficacy

| Parameter | This compound | Paclitaxel (Control) | Fold Increase | Reference |

| Brain Influx Transfer Coefficient (Kin) | 7.3 ± 0.2 x 10-3 mL/s/g | 8.5 ± 0.5 x 10-5 mL/s/g | 86-fold | [17] |

| In Vivo Brain/Metastases Uptake | - | - | 4 to 54-fold | [17] |

| Survival in U87 MG Xenograft Model | Significant Increase | - | - | [1][14] |

Table 2: Phase I/II Clinical Trial Data in Recurrent High-Grade Glioma

| Study Phase | Dose | Key Efficacy Endpoint | Result | Reference |

| Phase I | ≥ 300 mg/m² | Disease Control Rate (Stable Disease or better) | 56% | [11] |

| Phase I | 650 mg/m² | Recommended Phase II Dose (MTD) | - | [11] |

| Phase II (NCT01967810) | 600 mg/m² | Median Progression-Free Survival (PFS) | 1.4 months | [12][19][20] |

| Phase II (Arm 1: Recurrent GBM) | 600 mg/m² | Median Overall Survival (OS) | 13.4 months | [12][19][20] |

| Phase II (Arm 2: Bevacizumab Refractory) | 600 mg/m² | Median Overall Survival (OS) | 5.8 months | [12][19][20] |

Note: While the Phase II trial (NCT01967810) established the safety of this compound, it did not meet its primary efficacy endpoints in a heavily pretreated patient population.[10][12][19]

Key Experimental Protocols

The mechanism and efficacy of this compound have been elucidated through various key experiments.

In Situ Brain Perfusion

-

Objective: To quantify the rate of this compound transport across the BBB.

-

Methodology: The brain vasculature of anesthetized rats is isolated and perfused with a buffered saline solution containing radiolabeled 125I-ANG1005 or 3H-paclitaxel for a short duration. After perfusion, the brain is removed, and radioactivity is measured to calculate the brain influx transfer coefficient (Kin), representing the unidirectional influx rate. To confirm LRP1 involvement, competitive inhibition studies are performed by co-perfusing with unlabeled Angiopep-2 or other LRP ligands.[17]

Intracerebral Tumor Xenograft Model

-

Objective: To assess the in vivo anti-tumor efficacy of this compound.

-

Methodology: Human U87 MG glioblastoma cells are stereotactically implanted into the brains of immunodeficient nude mice. After tumor establishment, mice are treated with intravenous injections of this compound, paclitaxel, or a vehicle control. Animal survival, body weight, and clinical symptoms are monitored daily. The primary endpoint is a significant increase in the survival of this compound-treated mice compared to control groups.[6]

Cell Cycle Analysis

-

Objective: To confirm the intracellular mechanism of action of paclitaxel released from this compound.

-

Methodology: U87 MG glioblastoma cells are cultured and treated with equimolar concentrations of this compound or paclitaxel for 24 hours. Following treatment, cells are harvested, fixed, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide. The DNA content of individual cells is then analyzed using a flow cytometer. An accumulation of cells in the G2/M phase of the cell cycle indicates mitotic arrest, consistent with paclitaxel's mechanism.[6]

Conclusion

This compound represents a sophisticated approach to drug delivery for glioblastoma. By conjugating paclitaxel to the Angiopep-2 peptide, it successfully utilizes the LRP1 receptor for active transport across the blood-brain barrier and into tumor cells. Once inside, it releases its cytotoxic payload, leading to mitotic arrest and apoptosis. While clinical trials in heavily pretreated glioma patients have not shown significant efficacy, the mechanism of this compound demonstrates the potential of peptide-drug conjugates to overcome the significant challenge of the blood-brain barrier in treating central nervous system malignancies.[12]

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Paclitaxel trevatide - Wikipedia [en.wikipedia.org]

- 3. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - ProQuest [proquest.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. | BioWorld [bioworld.com]

- 9. FDA grants fast-track designation to Angiochem’s glioblastoma multiforme drug - Pharmaceutical Technology [pharmaceutical-technology.com]

- 10. academic.oup.com [academic.oup.com]

- 11. ascopubs.org [ascopubs.org]

- 12. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Phase II trial of blood-brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ANG1005: Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANG1005 is a novel peptide-drug conjugate (PDC) engineered to overcome the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. This document provides a comprehensive technical overview of this compound, detailing its molecular structure, chemical properties, synthesis, and mechanism of action. It is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering detailed experimental protocols and insights into the biological activity of this promising therapeutic agent.

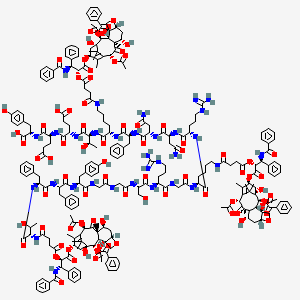

Molecular Structure and Chemical Properties

This compound is a conjugate of the 19-amino acid peptide Angiopep-2 and three molecules of the chemotherapeutic agent paclitaxel.[1][2] The Angiopep-2 peptide acts as a carrier, facilitating the transport of paclitaxel across the BBB.

Structure of Angiopep-2

Angiopep-2 is a proprietary peptide with the following amino acid sequence:

TFFYGGSRGKRNNFKTEEY

Structure of this compound

Three molecules of paclitaxel are covalently linked to Angiopep-2 via cleavable succinyl ester bonds. These linkages occur at the N-terminal amino group and the primary amino groups of the lysine (B10760008) residues at positions 10 and 15 of the Angiopep-2 peptide.[3]

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C257H308N32O79 | [3] |

| Molecular Weight | 5109.14 g/mol | [3][4] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [5] |

| Appearance | White to off-white solid | N/A |

| Storage | Powder: -80°C for up to 6 months | [5] |

Synthesis and Purification

The synthesis of this compound involves a two-step process: the activation of paclitaxel and its subsequent conjugation to Angiopep-2.

Synthesis of 2'-Succinyl-NHS-Paclitaxel

The first step is the reaction of paclitaxel with succinic anhydride (B1165640) to form 2'-succinyl-paclitaxel. This intermediate is then reacted with N-hydroxysuccinimide (NHS) to yield the activated 2'-succinyl-NHS-paclitaxel.[6]

Conjugation of 2'-Succinyl-NHS-Paclitaxel to Angiopep-2

This compound is synthesized by reacting Angiopep-2 with a molar excess of 2'-succinyl-NHS-paclitaxel.

Experimental Protocol: Synthesis of this compound [3]

-

Dissolve Angiopep-2 in a solution of 68% dimethyl sulfoxide (B87167) (DMSO) in Ringer's solution (pH 7.2).

-

Add 1 molar equivalent of 2'-NHS-paclitaxel to the Angiopep-2 solution.

-

Incubate the reaction mixture at 12°C for approximately 24 hours.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, purify the resulting this compound conjugate using hydrophobic chromatography.

-

Characterize the final product by mass spectrometry to confirm the conjugation of three paclitaxel molecules to one Angiopep-2 peptide.

Purification and Characterization

Purification of this compound is typically achieved using reversed-phase HPLC.

Experimental Protocol: HPLC Purification of this compound [7]

-

System: Varian Prostar HPLC system with UV detection.

-

Column: Reverse-phase C18 YMC-Pak ODS-AM (5 µm, 150 x 4.6 mm).

-

Mobile Phase A: Water with 0.05% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.05% TFA.

-

Flow Rate: 1 mL/min.

-

Gradient: A gradient of mobile phase B is used to elute the conjugate.

-

Detection: UV absorbance at 229 nm.

Characterization of the purified this compound is performed using mass spectrometry to confirm its molecular weight.

Biological Activity and Mechanism of Action

This compound is designed to exploit the low-density lipoprotein receptor-related protein 1 (LRP1) transport system to cross the BBB.[1][8] LRP1 is overexpressed on the surface of brain capillary endothelial cells and many types of cancer cells.

Signaling Pathway

The proposed mechanism of action for this compound is as follows:

-

Binding to LRP1: this compound binds to LRP1 on the surface of brain endothelial cells.

-

Transcytosis across the BBB: The this compound-LRP1 complex undergoes receptor-mediated transcytosis, transporting the drug conjugate across the endothelial cell layer into the brain parenchyma.

-

Tumor Cell Uptake: this compound then binds to LRP1 expressed on the surface of tumor cells and is internalized via endocytosis.

-

Paclitaxel Release: Within the acidic environment of the endosomes and lysosomes, the ester linkages between paclitaxel and Angiopep-2 are cleaved, releasing the active paclitaxel molecules into the cytoplasm of the tumor cell.[2]

-

Microtubule Stabilization: The released paclitaxel binds to β-tubulin subunits within microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[9]

This compound signaling pathway from BBB transport to apoptosis.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines in vitro.

Table: In Vitro Cytotoxicity of this compound [3]

| Cell Line | Cancer Type | IC50 (nM) |

| U-87 MG | Glioblastoma | 2.7 |

| NCI-H460 | Non-small cell lung cancer | 3.1 |

| MDA-MB-231 | Breast cancer | 8.3 |

| A549 | Lung cancer | 4.5 |

| PC-3 | Prostate cancer | 6.2 |

In vivo studies in animal models have shown that this compound can effectively cross the BBB and inhibit tumor growth.

Experimental Protocol: In Vivo Xenograft Model [10]

-

Implant human tumor cells (e.g., U-87 MG or NCI-H460) intracranially in immunocompromised mice.

-

Allow tumors to establish and reach a predetermined size.

-

Administer this compound (e.g., 20 mg/kg) and a vehicle control intravenously or intraperitoneally.

-

Monitor tumor growth over time using imaging techniques such as MRI.

-

Assess overall survival of the animals in each treatment group.

Experimental Workflows

The evaluation of this compound involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of therapies for brain tumors. Its unique design, which combines the potent anticancer activity of paclitaxel with a peptide vector capable of crossing the BBB, addresses a major challenge in neuro-oncology. The data presented in this guide highlight the promising preclinical efficacy of this compound and provide a foundation for its continued investigation in clinical settings.[8][11] Further research into its long-term safety and efficacy in diverse patient populations is warranted.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

Angiopep-2 and its Function in ANG1005: A Technical Guide to a Brain-Penetrating Peptide-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Angiopep-2 peptide, its sequence, and its pivotal role in the function of ANG1005, a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB). We will explore the mechanism of action, present key quantitative data from preclinical studies, detail the experimental methodologies used for its characterization, and visualize the core biological pathways and workflows.

Introduction: Overcoming the Blood-Brain Barrier

The blood-brain barrier is a formidable, selective barrier that protects the central nervous system (CNS) but also severely restricts the entry of therapeutic agents, posing a major challenge in the treatment of brain malignancies like glioblastoma and brain metastases. This compound is an innovative therapeutic designed to circumvent this obstacle. It is a peptide-drug conjugate that links Angiopep-2, a proprietary 19-amino acid peptide vector, to three molecules of the potent chemotherapeutic agent, paclitaxel (B517696).[1][2] The Angiopep-2 component is the key to this system, acting as a "Trojan horse" to ferry the cytotoxic payload across the BBB and into tumor cells.

The Angiopep-2 Peptide

Angiopep-2 is a synthetic peptide derived from the Kunitz domain of human aprotinin.[3] It was specifically designed to target the low-density lipoprotein receptor-related protein 1 (LRP1), a receptor highly expressed on the surface of brain capillary endothelial cells that form the BBB.[3][4]

Peptide Sequence

The primary amino acid sequence of Angiopep-2 is as follows:

Thr-Phe-Phe-Tyr-Gly-Gly-Ser-Arg-Gly-Lys-Arg-Asn-Asn-Phe-Lys-Thr-Glu-Glu-Tyr [3][5]

This compound: Structure and Mechanism of Action

This compound, also known as paclitaxel trevatide, consists of the Angiopep-2 peptide covalently linked to three paclitaxel molecules through a cleavable ester linkage.[1][6] This design leverages the LRP1 receptor for a multi-step delivery process.

The mechanism involves two critical phases of receptor-mediated transport:

-

Transcytosis across the BBB: this compound binds to LRP1 on the luminal side of brain endothelial cells. This interaction triggers receptor-mediated transcytosis, a process that transports the entire conjugate across the endothelial cell from the blood into the brain parenchyma.[1][4]

-

Endocytosis into Tumor Cells: LRP1 is also frequently overexpressed on the surface of tumor cells, including glioblastoma.[7] Once in the brain, this compound binds to LRP1 on these cancer cells, initiating receptor-mediated endocytosis and internalizing the drug conjugate into the cell.[1][8]

Inside the tumor cell, lysosomal esterases cleave the linkers, releasing the three paclitaxel molecules.[1] The liberated paclitaxel then exerts its cytotoxic effect by binding to and stabilizing microtubules, leading to a blockage of the cell cycle in the G2/M phase and subsequent cell death.

Visualizing the Pathway

The following diagram illustrates the LRP1-mediated transport of this compound across the blood-brain barrier and its subsequent action within a tumor cell.

Quantitative Data Summary

Preclinical studies have provided key quantitative metrics defining the binding, transport, and efficacy of Angiopep-2 and this compound.

Table 1: Angiopep-2 Binding and Transport Properties

| Parameter | Value | Method | Significance |

| Apparent Affinity (Angiopep-2) | 313 nM | Kinetic analysis in RBE4 cells | Defines the concentration for effective receptor engagement leading to transport.[7] |

| Brain Influx (K_in) (this compound) | 7.3 ± 0.2 x 10⁻³ mL/s/g | In Situ Rat Brain Perfusion | Demonstrates rapid and significant transport into the brain. |

| Brain Influx (K_in) (Paclitaxel) | 8.5 ± 0.5 x 10⁻⁵ mL/s/g | In Situ Rat Brain Perfusion | Serves as a baseline, showing this compound has an ~86-fold higher brain influx rate. |

Table 2: In Vitro Cytotoxicity (IC50) of this compound vs. Paclitaxel

The drug concentration required to inhibit cell proliferation by 50% (IC50) after 48 hours of exposure.

| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |

| U87 MG | Glioblastoma | 5.1 | 6.4 |

| U118 | Glioblastoma | 2.7 | 7.2 |

| U251 | Glioblastoma | 4.5 | 9.3 |

| NCI-H460 | Lung Carcinoma | 5.2 | 7.3 |

| A549 | Lung Carcinoma | 2.9 | 3.6 |

| Calu-3 | Lung Carcinoma | 8.3 | 17.2 |

| SK-OV-3 | Ovarian Carcinoma | 3.1 | 4.9 |

The data indicates that the conjugation to Angiopep-2 does not compromise, and in some cases may enhance, the intrinsic cytotoxic potency of paclitaxel.

Key Experimental Protocols

The quantitative data presented were generated using specialized experimental techniques. Detailed methodologies for two key assays are provided below.

Protocol: In Situ Brain Perfusion

This technique was used to measure the brain uptake (K_in) of this compound compared to paclitaxel.

-

Animal Model: Male CD-1 mice or rats are anesthetized.

-

Surgical Preparation: The common carotid artery is exposed and catheterized for perfusion.

-

Perfusion: The brain is perfused for a defined period (e.g., 1 to 5 minutes) with a physiological Ringer's solution containing the radiolabeled test article ([¹²⁵I]this compound or [³H]paclitaxel) at a known concentration (e.g., 10-50 nM).

-

Washout: Following perfusion, the brain vasculature is washed for 60-120 seconds with a tracer-free solution to remove the compound remaining in the capillaries.

-

Sample Collection: The brain is harvested, and the perfused hemisphere is isolated.

-

Capillary Depletion (Optional but Recommended): To distinguish between compound in the brain parenchyma versus that still associated with the endothelial cells, the brain homogenate is centrifuged through a dextran (B179266) gradient. This separates the capillary-depleted parenchyma (supernatant) from the capillary pellet.

-

Quantification: The amount of radioactivity in the brain homogenate (or parenchyma fraction) and aliquots of the perfusion fluid is measured using a gamma or beta counter.

-

Calculation: The brain volume of distribution (Vd) is calculated and used to determine the unidirectional transfer coefficient (K_in), which represents the rate of influx into the brain.

Protocol: In Vitro Cytotoxicity ([³H]Thymidine Incorporation Assay)

This assay was employed to determine the IC50 values for this compound and paclitaxel.

-

Cell Plating: Human tumor cells (e.g., U87 MG, NCI-H460) are seeded into 96-well plates and allowed to adhere and grow for 24-48 hours.

-

Drug Treatment: Cells are incubated for 48 hours with increasing concentrations of either this compound or paclitaxel. Control wells receive vehicle only.

-

Radiolabeling: After the treatment period, 1 µCi of [³H]thymidine is added to each well.

-

Incorporation: The plates are incubated for an additional 2 hours at 37°C, allowing the radiolabeled thymidine (B127349) to be incorporated into the DNA of proliferating cells.

-

Harvesting: Cells are harvested onto filter mats using a cell harvester, which lyses the cells and traps the DNA containing the incorporated [³H]thymidine.

-

Quantification: The radioactivity on the filter mats is measured using a liquid scintillation counter (beta counter).

-

Data Analysis: The counts per minute (CPM) are plotted against drug concentration. A dose-response curve is generated, and the IC50 value is calculated as the drug concentration that causes a 50% reduction in [³H]thymidine incorporation compared to untreated control cells.

Conclusion and Future Directions

The Angiopep-2 peptide is a highly effective brain delivery vector that, when conjugated to paclitaxel to form this compound, facilitates significant transport across the blood-brain barrier via the LRP1 receptor. Preclinical data robustly demonstrate that this compound retains the potent cytotoxicity of paclitaxel while achieving vastly superior brain influx. This peptide-drug conjugate technology represents a promising strategy for treating primary and metastatic brain tumors, and the principles underlying its design may be applicable to a wide range of CNS-targeted therapeutics. Further research is focused on exploring the full clinical potential of this compound and applying the Angiopep platform to other therapeutic payloads.

References

- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transport characteristics of a novel peptide platform for CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

LRP1 Receptor Interaction with ANG1005: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB), a significant obstacle in the treatment of brain malignancies. This technical guide provides an in-depth overview of the interaction between this compound and the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), a key receptor facilitating its transport into the brain. This compound consists of three molecules of the chemotherapeutic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide engineered to bind to LRP1.[1][2][3] This conjugation strategy aims to enhance the delivery of paclitaxel to brain tumors, including gliomas and brain metastases from other cancers.[4][5][6]

Mechanism of Action: LRP1-Mediated Transcytosis

The primary mechanism by which this compound crosses the BBB is through LRP1-mediated transcytosis.[7][8] LRP1 is highly expressed on the endothelial cells of the BBB and is also upregulated in various cancer cells, including high-grade gliomas.[9][10] The Angiopep-2 peptide component of this compound specifically targets and binds to LRP1.[6][11] This binding event initiates a process of receptor-mediated endocytosis, where the this compound-LRP1 complex is internalized into the endothelial cell. Subsequently, the complex is transported across the cell (transcytosis) and released into the brain parenchyma.[8][12] Once in the brain, this compound can be taken up by LRP1-expressing tumor cells through a similar endocytic process.[3][7] Inside the cancer cell, esterases cleave the linker, releasing the paclitaxel molecules to exert their cytotoxic effect by stabilizing microtubules and arresting the cell cycle.[8][13][14]

dot

Caption: LRP1-mediated transcytosis of this compound across the BBB.

Quantitative Data Summary

The conjugation of paclitaxel to Angiopep-2 significantly enhances its ability to penetrate the brain. Preclinical studies have provided quantitative data demonstrating the superior brain uptake of this compound compared to unconjugated paclitaxel.

| Parameter | This compound | Paclitaxel | Fold Increase | Reference |

| Brain Influx Coefficient (Kin) | 7.3 ± 0.2 x 10-3 mL/s/g | 8.5 ± 0.5 x 10-5 mL/s/g | ~86-fold | [5][9] |

| In Vivo Brain Uptake (30 min post-injection) | - | - | 4 to 54-fold higher than paclitaxel | [9] |

| In Vitro IC50 (NCI-H460 cells) | 10.5 ± 1.5 nM | 3.5 ± 0.5 nM | - | [13] |

| In Vitro IC50 (U87 MG cells) | 20.0 ± 4.0 nM | 4.0 ± 1.0 nM | - | [13] |

LRP1 Signaling Pathways

While the primary role of LRP1 in the context of this compound is receptor-mediated transport, LRP1 is also known to be a multifunctional receptor involved in various cellular signaling pathways. Ligand binding to LRP1 can trigger intracellular signaling cascades that regulate cell growth, migration, and survival.[15][16] Key signaling pathways associated with LRP1 include the mitogen-activated protein kinase (MAPK) and the Akt pathways.[17] The activation of these pathways by LRP1 ligands can have profound effects on cell physiology.[15] It is plausible that the interaction of this compound with LRP1, in addition to facilitating drug delivery, could modulate these signaling pathways within tumor cells, potentially influencing the overall therapeutic response.

dot

Caption: General LRP1 signaling pathways.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the interaction between LRP1 and this compound.

In Situ Brain Perfusion

This technique is used to measure the brain uptake of substances from the bloodstream under controlled conditions.

dot

Caption: Workflow for in situ brain perfusion experiment.

Protocol Summary:

-

The common carotid artery is exposed and cannulated.

-

A perfusion fluid containing a known concentration of radiolabeled this compound (e.g., 125I-ANG1005) is infused at a constant rate for a short duration (e.g., 120 seconds).[9]

-

To assess the specificity of LRP1-mediated transport, competitive inhibition studies can be performed by co-infusing an excess of unlabeled Angiopep-2 or other LRP ligands.[9][13]

-

At the end of the perfusion, the brain is removed, and the amount of radioactivity is quantified to determine the brain influx coefficient (Kin).[5][9]

In Vivo Drug Distribution in Brain Metastases Model

This method assesses the accumulation of this compound in both healthy brain tissue and brain tumors.

Protocol Summary:

-

Mice are intracranially injected with human breast cancer cells (e.g., MDA-MB-231BR) to establish experimental brain metastases.[9]

-

Once tumors are established, radiolabeled this compound (e.g., 125I-ANG1005) and a control compound (e.g., 14C-paclitaxel) are administered intravenously.[9]

-

At a specified time point (e.g., 30 minutes) after injection, the animals are euthanized, and the brains are harvested.[9]

-

Capillary depletion can be performed to distinguish between the drug that has crossed the BBB and the drug remaining in the brain vasculature.[9]

-

The concentration of the radiolabeled compounds in the brain parenchyma and in the brain metastases is determined by quantitative autoradiography or scintillation counting.[9]

Cell Proliferation Assay (IC50 Determination)

This in vitro assay measures the cytotoxic potential of this compound against cancer cell lines.

Protocol Summary:

-

Cancer cell lines (e.g., U87 MG glioblastoma, NCI-H460 lung carcinoma) are seeded in 96-well plates.[13]

-

The cells are treated with a range of concentrations of this compound or paclitaxel for a defined period (e.g., 24 hours).[13]

-

Cell proliferation is assessed using methods such as [3H]thymidine incorporation or other viability assays.[13]

-

The drug concentration that inhibits cell proliferation by 50% (IC50) is calculated.[13]

Conclusion

The interaction between this compound and the LRP1 receptor is a cornerstone of its mechanism for delivering paclitaxel across the blood-brain barrier. The high affinity of the Angiopep-2 moiety for LRP1 facilitates efficient receptor-mediated transcytosis, leading to significantly enhanced brain accumulation of the drug compared to standard paclitaxel. The quantitative data from preclinical studies robustly support this enhanced delivery. While this compound has shown promise in preclinical models and early-phase clinical trials, further research is ongoing to fully elucidate its efficacy and safety profile in patients with brain malignancies.[1][10][18] Understanding the detailed molecular interactions and the potential modulation of LRP1 signaling pathways will be crucial for optimizing the therapeutic application of this compound and for the future design of brain-penetrating drug delivery systems.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paclitaxel trevatide - Wikipedia [en.wikipedia.org]

- 9. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LRP1-Activated Cell-Signaling [pathology.ucsd.edu]

- 16. Signaling through LRP1: Protection from atherosclerosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LRP-1: Functions, Signaling and Implications in Kidney and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phase II trial of blood-brain barrier permeable peptide-paclitaxel conjugate this compound in patients with recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ANG1005 Transport Across the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ANG1005, a novel peptide-drug conjugate designed to overcome the challenges of the blood-brain barrier (BBB) for the treatment of central nervous system (CNS) malignancies. We will delve into its mechanism of action, supported by quantitative data from preclinical and clinical studies, and detail the experimental protocols used to evaluate its efficacy.

Core Concept: Overcoming the Blood-Brain Barrier

The BBB is a highly selective barrier formed by cerebrovascular endothelial cells, which are interconnected by tight junctions.[1] This barrier restricts the passage of most therapeutic agents, including chemotherapeutics like paclitaxel (B517696), into the brain.[1][2] this compound was developed to circumvent this limitation. It is a peptide-drug conjugate consisting of three molecules of the cytotoxic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide vector.[3][4] This design leverages a specific transport system to ferry the chemotherapy drug across the BBB.[3]

Mechanism of Transport: LRP1-Mediated Transcytosis

This compound's ability to cross the BBB is primarily mediated by the low-density lipoprotein receptor-related protein 1 (LRP1).[2][5] LRP1 is highly expressed on the surface of capillary endothelial cells that constitute the BBB.[3][6] The Angiopep-2 peptide component of this compound acts as a ligand for LRP1, initiating a process of receptor-mediated transcytosis.[6][7]

The proposed mechanism involves the following steps:

-

Binding: this compound in circulation binds to the LRP1 receptor on the luminal side of the BBB endothelial cells.[2]

-

Endocytosis: Upon binding, the this compound-LRP1 complex is internalized into the endothelial cell via endocytosis.[1]

-

Transcytosis: The endocytic vesicle transports this compound across the cytoplasm of the endothelial cell.

-

Exocytosis: The vesicle fuses with the abluminal membrane, releasing this compound into the brain parenchyma.[2]

-

Tumor Cell Uptake: LRP1 is also upregulated in various tumor cells, including gliomas and brain metastases.[1][7] This allows this compound to be taken up by cancer cells through a similar LRP1-mediated endocytosis mechanism.[3][7]

-

Drug Release: Once inside the tumor cell, the ester linkages connecting paclitaxel to Angiopep-2 are cleaved by intracellular esterases, releasing the active paclitaxel to exert its cytotoxic effect by stabilizing microtubules and arresting the cell cycle.[4][8]

A significant advantage of this transport mechanism is that this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, a major mechanism of multidrug resistance that actively transports many chemotherapeutic agents out of the brain.[3][4]

Quantitative Data Summary

The efficacy of this compound in crossing the BBB and its anti-tumor activity has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Preclinical Brain Uptake of this compound vs. Paclitaxel

| Parameter | This compound | Paclitaxel | Fold Increase | Study Type | Reference |

| Brain Influx Coefficient (Kin) | 7.3 x 10-3 mL/s/g | 8.5 x 10-5 mL/s/g | ~86-fold | In situ rat brain perfusion | [1][9] |

| Brain Uptake (30 min post-IV) | 25.5 nCi/g (normalized) | 1.2 nCi/g (normalized) | ~21-fold | In vivo mouse model | [1] |

| Brain Metastases Uptake (30 min post-IV) | 33.6 nCi/g | 4.6 nCi/g | ~7-fold | In vivo mouse model | [1] |

Table 2: Clinical Efficacy of this compound in Patients with Brain Metastases

| Study Phase | Patient Population | Dose | Intracranial Objective Response Rate (iORR) | Intracranial Disease Control Rate (Stable Disease or Better) | Reference |

| Phase II | Breast Cancer Brain Metastases (BCBM) | 600 mg/m² q21d | 15% (Investigator) / 8% (IRF) | 77% | [3] |

| Phase II | BCBM with Leptomeningeal Carcinomatosis | 600 mg/m² q21d | N/A | 79% | [3] |

| Phase I | Brain Metastases from Solid Tumors | ≥420 mg/m² | 22% (Partial Response) | 78% (PR + Stable Disease) | [10] |

Table 3: Pharmacokinetic Parameters of this compound (Phase I)

| Dose | Cmax | AUCinf | T1/2 | Clearance (CL) | Reference |

| 650 mg/m² | 306 µg/mL | 2571 µg·h/mL | 4.0 h | 285 mL/m²·h | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this compound research.

This technique is used to measure the brain influx transfer coefficient (Kin) of a compound, representing its transport rate across the BBB.

-

Objective: To quantify the unidirectional uptake of radiolabeled this compound and paclitaxel from the vasculature into the brain.

-

Methodology:

-

Animal Model: Adult male rats are typically used.

-

Anesthesia and Surgery: The animal is anesthetized, and the common carotid artery is exposed and catheterized for perfusion, while the external carotid artery is ligated.

-

Perfusion: The brain is perfused for a short duration (e.g., 120 seconds) with a physiological buffer containing a known concentration of the radiolabeled test compound (e.g., 125I-ANG1005 or 3H-paclitaxel) and a vascular space marker (e.g., 14C-sucrose).[1]

-

Sample Collection: Following perfusion, the animal is decapitated, and the brain is removed. Brain samples are homogenized for analysis.

-

Quantification: Radioactivity in the brain homogenate is measured using a liquid scintillation counter or gamma counter.

-

Calculation: The Kin is calculated by dividing the amount of tracer in the brain parenchyma (corrected for vascular space) by the integral of the perfusate concentration over time.[1][9]

-

-

Inhibition Studies: To confirm LRP1-mediated transport, the perfusion can be repeated in the presence of unlabeled Angiopep-2 or other LRP ligands like aprotinin (B3435010) or receptor-associated protein (RAP). A significant reduction in Kin indicates competitive inhibition at the receptor.[1]

This protocol assesses the distribution of this compound in both healthy brain tissue and brain metastases after systemic administration.

-

Objective: To compare the accumulation of this compound and paclitaxel in the brain and brain tumors in vivo.

-

Methodology:

-

Animal Model: Mice bearing intracerebral metastases (e.g., from MDA-MB-231BR breast cancer cells) are used.[1][12]

-

Administration: Radiolabeled 125I-ANG1005 or 14C-paclitaxel is administered intravenously (IV).[1]

-

Time Course: Animals are euthanized at specific time points (e.g., 30 minutes) after injection.[1][13]

-

Tissue Collection and Processing: Brains are collected, frozen, and sectioned.

-

Quantitative Autoradiography: The brain sections are exposed to a phosphor imaging screen. The resulting image is analyzed to quantify the concentration of radioactivity in different brain regions and in the tumors.[1]

-

Vascular Correction: To distinguish between compound in the brain tissue versus that remaining in blood vessels, a vascular marker like 14C-sucrose or Texas Red dextran (B179266) is co-injected or administered to a separate cohort of animals.[1][13]

-

-

Cell Proliferation (IC50 Determination):

-

Cell Lines: Human cancer cell lines (e.g., U87 MG glioblastoma, NCI-H460 lung carcinoma) are cultured.[4]

-

Treatment: Cells are incubated with varying concentrations of this compound or paclitaxel for a set period (e.g., 72 hours).

-

Assay: Cell viability is measured using assays like MTT or [3H]thymidine incorporation.[4]

-

Analysis: The drug concentration that inhibits cell proliferation by 50% (IC50) is calculated.[4]

-

-

Cell Cycle Analysis:

-

Treatment: Tumor cells (e.g., U87 MG) are treated with equimolar concentrations of this compound or paclitaxel for 24 hours.[4]

-

Staining: Cells are fixed and stained with a DNA-binding dye like propidium (B1200493) iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase indicates a paclitaxel-like mechanism of action.[4]

-

-

Objective: To determine the intracranial objective response rate (iORR) of this compound in patients with recurrent brain metastases from breast cancer.[3]

-

Patient Population: Adult patients with measurable, recurrent brain metastases from breast cancer, with a Karnofsky Performance Status (KPS) score ≥ 70.[15]

-

Intervention: this compound administered intravenously at a dose of 600 mg/m² every 21 days (one cycle).[3][15]

-

Tumor Assessment: Intracranial and extracranial tumor responses are evaluated by MRI and CT scans at baseline and after every two cycles, based on CNS RECIST 1.1 and RECIST 1.1 criteria, respectively.[3]

-

Primary Endpoint: iORR.[3]

-

Secondary Endpoints: Overall survival, progression-free survival, and safety profile.

Logical Framework and Significance

The development of this compound is based on a logical progression from identifying a clinical need to designing a targeted solution. Conventional chemotherapy is often ineffective against brain tumors due to the BBB. By conjugating a potent cytotoxic agent (paclitaxel) to a peptide vector (Angiopep-2) that hijacks a natural transport system (LRP1), this compound is engineered to overcome this fundamental barrier. This approach not only increases drug delivery to the brain but also to LRP1-expressing tumors, potentially enhancing efficacy at the target site.

Conclusion

This compound represents a significant advancement in the effort to deliver cytotoxic chemotherapy across the blood-brain barrier. Through its novel design utilizing the LRP1 transport system, it achieves significantly higher concentrations in the brain and brain metastases compared to standard paclitaxel.[1] Preclinical and clinical data have demonstrated its potential to provide a meaningful therapeutic benefit for patients with primary and secondary brain cancers, a population with a critical unmet medical need.[3][6] Further research and clinical trials will continue to define its role in the treatment of CNS malignancies.

References

- 1. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BMET-23: this compound, A NOVEL BRAIN-PENETRANT PEPTIDE-TAXANE CONJUGATE, FOR THE TREATMENT OF CNS METASTASES FROM BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Intracellular Trafficking of ANG1005 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANG1005 is a novel peptide-drug conjugate engineered to overcome the blood-brain barrier and selectively target cancer cells. It consists of three molecules of the cytotoxic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide. This guide provides an in-depth overview of the intracellular trafficking of this compound in cancer cells, from receptor binding to the release of its therapeutic payload. The information is compiled from publicly available research, and where specific quantitative data is not available, general mechanisms are described.

Core Mechanism: LRP1-Mediated Endocytosis

The primary mechanism for this compound entry into cancer cells is through receptor-mediated endocytosis facilitated by the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1).[1][2][3][4][5] LRP1 is a large endocytic receptor that is overexpressed in various cancer types, including glioma and breast cancer, making it an attractive target for drug delivery.[2][3][6]

The Angiopep-2 peptide component of this compound acts as a ligand for LRP1, initiating the binding and subsequent internalization of the conjugate.[1][2][4][5] Studies have shown that decreasing LRP1 activity in U87 glioblastoma cells, either through RNA silencing or with LRP1 competitors, leads to a reduction in this compound uptake.[2][3] Conversely, conditions that mimic the tumor microenvironment, such as hypoxia and acidic pH, have been shown to increase LRP1 expression and the endocytosis of this compound in these cells.[2][3]

Quantitative Data on this compound Trafficking

While detailed kinetic data for this compound trafficking within cancer cells is limited in publicly accessible literature, some key quantitative findings highlight its efficiency, particularly in crossing the blood-brain barrier to reach brain tumors.

| Parameter | Finding | Cell/System | Reference |

| Brain Uptake (in situ rat brain perfusion) | The transfer coefficient (Kin) for this compound was 7.3 ± 0.2 x 10-3 mL/s/g, which is 86-fold higher than that of free paclitaxel (8.5 ± 0.5 x 10-5 mL/s/g). | Rat Brain | [7][8][9] |

| Brain Parenchymal Accumulation | Over 70% of the this compound tracer that entered the brain was found in the parenchyma after capillary depletion. | Rat Brain | [7][8][9] |

| Uptake in Brain Metastases | In vivo uptake of this compound into brain metastases of breast cancer was 4- to 54-fold greater than that of paclitaxel. | Mouse Model (MDA-MB-231BR cells) | [7][8][9] |

| LRP1-Dependence in Glioblastoma | Transfection of U87 glioblastoma cells with siRNA against LRP1 decreased the uptake of this compound. | U87 Glioblastoma Cells | [2][3] |

Signaling and Trafficking Pathway

The intracellular journey of this compound can be visualized as a multi-step process.

Caption: Intracellular trafficking pathway of this compound in cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments used to study the intracellular trafficking of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

LRP1-Mediated Internalization Assay

This experiment aims to quantify the uptake of this compound and determine the role of LRP1.

Caption: Workflow for an LRP1-mediated internalization assay.

Confocal Microscopy for Subcellular Localization

This protocol allows for the visualization of this compound's location within the cell.

Caption: Workflow for confocal microscopy of this compound subcellular localization.

Subcellular Fractionation and Western Blotting

This method is used to biochemically determine the presence of this compound or its components in different cellular compartments.

Caption: Workflow for subcellular fractionation and Western blotting.

Release of Paclitaxel and Mechanism of Action

Following endocytosis, this compound is trafficked to lysosomes.[1] Within the acidic environment of the lysosome, esterases cleave the ester bonds linking paclitaxel to the Angiopep-2 backbone.[1][10] Once liberated, paclitaxel can enter the cytoplasm and exert its cytotoxic effect by binding to and stabilizing microtubules, leading to cell cycle arrest and apoptosis.[10]

Logical Relationship of this compound's Therapeutic Action

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound represents a sophisticated drug delivery platform that leverages the overexpression of LRP1 on cancer cells to achieve targeted delivery of paclitaxel. Its ability to efficiently cross the blood-brain barrier addresses a major challenge in the treatment of brain malignancies. The intracellular trafficking of this compound via LRP1-mediated endocytosis, followed by lysosomal release of its active payload, underscores a well-defined mechanism of action. While further quantitative studies are needed to fully elucidate the kinetics of its intracellular journey, the existing data strongly support its potential as a potent and targeted anticancer agent. This guide provides a foundational understanding for researchers and drug development professionals working with or interested in this promising therapeutic.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Influence of glioma tumour microenvironment on the transport of this compound via low-density lipoprotein receptor-related protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Intracellular Release of Paclitaxel from the ANG1005 Conjugate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB) and deliver paclitaxel (B517696) to brain tumors. This document provides a comprehensive technical overview of the mechanism of action of this compound, with a specific focus on the intracellular release of its active paclitaxel payload. It synthesizes preclinical and clinical data, details relevant experimental methodologies, and presents visual workflows and pathways to elucidate the processes involved. This compound consists of three molecules of paclitaxel covalently linked to Angiopep-2, a peptide vector that targets the low-density lipoprotein receptor-related protein 1 (LRP-1).[1][2] This targeting facilitates the transport of the conjugate across the BBB and into tumor cells, which often overexpress LRP-1.[1][3] Following receptor-mediated endocytosis, the ester linkages between paclitaxel and Angiopep-2 are cleaved by intracellular esterases within the lysosomal compartment, releasing active paclitaxel to exert its antimitotic effects.[1][4][5]

Mechanism of Action: From Systemic Administration to Intracellular Paclitaxel Release

The therapeutic efficacy of this compound is contingent on a sequential multi-step process that ensures the delivery of paclitaxel to its intracellular target. This process begins with systemic administration and culminates in the release of free paclitaxel within the tumor cell.

2.1 Blood-Brain Barrier Transcytosis via LRP-1 Receptor

Paclitaxel's utility in treating brain malignancies is severely limited by its inability to cross the BBB, partly due to the P-glycoprotein efflux pump.[4] this compound is engineered to bypass this limitation. The Angiopep-2 peptide component of the conjugate binds with high affinity to the LRP-1 receptor, which is highly expressed on the endothelial cells of the BBB.[1][6] This binding event triggers receptor-mediated transcytosis, a process that actively transports this compound across the endothelial cell layer and into the brain parenchyma.[1][6] Preclinical studies have demonstrated that the brain uptake of this compound is significantly greater than that of free paclitaxel.[4][7][8]

2.2 Tumor Cell Entry and Intracellular Trafficking

LRP-1 is also overexpressed on the surface of various tumor cells, including gliomas.[1][6] Upon reaching the brain parenchyma, this compound binds to LRP-1 on tumor cells, initiating receptor-mediated endocytosis. The conjugate is then trafficked intracellularly within endosomes, which mature into lysosomes.

2.3 Intracellular Paclitaxel Release via Esterase Cleavage

The three paclitaxel molecules are attached to the Angiopep-2 peptide via cleavable succinyl ester linkages.[4] These ester bonds are designed to be stable in the systemic circulation but are susceptible to hydrolysis by esterases present in high concentrations within the acidic environment of lysosomes.[1][4] This enzymatic cleavage liberates the free paclitaxel from the Angiopep-2 backbone, allowing it to diffuse from the lysosome into the cytoplasm.[1][4]

2.4 Pharmacological Action of Released Paclitaxel

Once in the cytoplasm, the released paclitaxel exerts its well-established antineoplastic effects. It binds to the β-subunit of tubulin, promoting the assembly and stabilization of microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptotic cell death.[4] In vitro studies have confirmed that this compound induces G2/M phase arrest in a manner similar to free paclitaxel.[4]

Quantitative Data on this compound Brain Uptake and Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the enhanced brain delivery and therapeutic potential of this compound compared to free paclitaxel.

| Parameter | This compound | Paclitaxel | Fold Increase | Reference |

| Brain Influx Transfer Coefficient (Kin) (mL/s/g) | 7.3 ± 0.2 x 10-3 | 8.5 ± 0.5 x 10-5 | 86 | [7][8] |

| In Vivo Brain Uptake (30 min post-injection) | - | - | 4-54 | [7][8] |

| In Vivo Brain Metastases Uptake (30 min post-injection) | - | - | >10 | [7] |

Table 1: Comparative Brain Uptake of this compound and Paclitaxel in Rodent Models

| Cell Line | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |

| U87 MG (Glioblastoma) | 2.7 - 8.3 | Similar range to this compound | [4] |

| NCI-H460 (Lung Carcinoma) | 2.7 - 8.3 | Similar range to this compound | [4] |

Table 2: In Vitro Cytotoxicity of this compound and Paclitaxel

| Clinical Study Phase | Patient Population | Key Findings | Reference |

| Phase I | Recurrent Glioma | This compound detected at therapeutic concentrations in resected tumors 3-6 hours post-administration. | [1][6] |

| Phase I | Advanced Solid Tumors with Brain Metastases | Evidence of antitumor activity in both CNS and peripheral disease at doses ≥ 420 mg/m². | [1][6] |

| Phase II | Breast Cancer with Brain Metastases | Notable CNS and systemic treatment effect. | [1] |

Table 3: Summary of Clinical Trial Findings for this compound

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the pharmacokinetics and pharmacodynamics of this compound.

4.1 In Situ Brain Perfusion for Measuring Brain Uptake

This technique is used to determine the brain influx transfer coefficient (Kin) of a substance.

-

Animal Model: Rat.

-

Procedure:

-

Anesthetize the animal.

-

Expose the common carotid artery and ligate its external branches.

-

Catheterize the common carotid artery and initiate perfusion with a buffered physiological saline solution.

-

Introduce the radiolabeled compound of interest (e.g., 125I-ANG1005 or 3H-paclitaxel) into the perfusate for a defined period (e.g., 15 to 300 seconds).[7]

-

At the end of the perfusion period, decapitate the animal and collect the brain.

-

Homogenize the brain tissue and measure the radioactivity using a gamma or beta counter.

-

Calculate the Kin value, which represents the rate of influx into the brain.

-

4.2 Quantification of this compound and Paclitaxel in Brain and Tumor Tissue

This protocol describes the methodology for quantifying the concentration of this compound and paclitaxel in biological matrices.

-

Sample Preparation:

-

Homogenize brain or tumor tissue samples in an appropriate buffer.

-

For radiolabeled compounds, a portion of the homogenate can be directly counted for total radioactivity.

-

For non-radiolabeled compounds, perform a protein precipitation step followed by solid-phase or liquid-liquid extraction to isolate the analytes.[9][10]

-

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

-

Column: Reverse-phase C18 column (e.g., YMC-Pak ODS-AM, 5 µm, 150 × 4.6 mm).[7]

-

Mobile Phase: A gradient system of water and acetonitrile (B52724) with 0.05% trifluoroacetic acid.[7]

-

Detection:

-

-

Data Analysis: Generate a standard curve using known concentrations of this compound and paclitaxel to quantify their amounts in the samples.

4.3 In Vitro Lysosomal Stability and Paclitaxel Release Assay

While specific protocols for this compound are not detailed in the reviewed literature, a general methodology can be outlined based on standard practices for antibody-drug conjugates.

-

Preparation of Lysosomal Homogenate:

-

Isolate lysosomes from cultured tumor cells or rat liver tissue using differential centrifugation.

-

Lyse the isolated lysosomes to release their enzymatic content.

-

Determine the protein concentration of the lysosomal homogenate.

-

-

Incubation:

-

Incubate this compound with the lysosomal homogenate at 37°C in an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.

-

Collect samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

-

Sample Processing and Analysis:

-

Stop the enzymatic reaction (e.g., by adding a quenching solution or heat inactivation).

-

Separate the released paclitaxel from the intact this compound and lysosomal proteins (e.g., by protein precipitation or solid-phase extraction).

-

Quantify the amount of released paclitaxel and remaining intact this compound at each time point using a validated HPLC-MS/MS method.

-

-

Data Analysis: Plot the concentration of released paclitaxel over time to determine the release kinetics (e.g., half-life of release).

4.4 In Vivo Tumor Efficacy Studies

These studies assess the antitumor activity of this compound in animal models.

-

Animal Model: Nude mice bearing intracerebral human tumor xenografts (e.g., U87 MG glioblastoma or NCI-H460 lung carcinoma).[4]

-

Procedure:

-

Implant tumor cells into the brains of the mice.

-

Once tumors are established, randomize the animals into treatment groups (e.g., vehicle control, paclitaxel, this compound).

-

Administer the treatments according to a predefined schedule (e.g., intraperitoneal or intravenous injections).[4]

-

Monitor tumor growth over time using imaging techniques (e.g., bioluminescence imaging or MRI).

-

Monitor animal survival and body weight.

-

-

Endpoint Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups to evaluate the efficacy of this compound.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action and experimental evaluation of this compound.

Caption: Mechanism of action of this compound.

Caption: Workflow for an in vivo efficacy study.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting metastatic breast cancer with this compound, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumour activity of this compound, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Uptake of this compound, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uptake of this compound, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse | MDPI [mdpi.com]

- 10. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]

ANG1005 for Leptomeningeal Carcinomatosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ANG1005, a novel peptide-drug conjugate, and its application in the research and treatment of leptomeningeal carcinomatosis. This document consolidates key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying mechanisms of action and study designs.

Core Concept: Overcoming the Blood-Brain Barrier

Leptomeningeal carcinomatosis is a devastating complication of cancer characterized by the dissemination of malignant cells to the leptomeninges and the cerebrospinal fluid (CSF).[1][2][3][4][5] The treatment of this condition is significantly hampered by the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB), which prevent most chemotherapeutic agents from reaching the central nervous system (CNS) in therapeutic concentrations.[6][7]

This compound is a novel therapeutic designed to overcome this challenge.[6][8] It is a peptide-drug conjugate consisting of three molecules of the cytotoxic agent paclitaxel (B517696) covalently linked to Angiopep-2, a 19-amino acid peptide.[6][8][9] This design leverages the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1) transport system, which is highly expressed on the endothelial cells of the BBB and cancer cells, to facilitate the transport of this compound into the CNS.[6][7][9][10][11]

Mechanism of Action

This compound's mechanism of action involves a multi-step process to deliver paclitaxel to cancer cells within the CNS.

-

Systemic Administration and BBB Transport : Following intravenous administration, this compound circulates in the bloodstream. The Angiopep-2 moiety of this compound binds to LRP1 receptors on the surface of the brain capillary endothelial cells.[6][9] This binding initiates receptor-mediated transcytosis, a process that actively transports this compound across the BBB and into the brain parenchyma.[6][7] This mechanism allows this compound to bypass the P-glycoprotein (P-gp) efflux pump, which is a major mechanism of resistance for paclitaxel.[12][13]

-

Penetration into Cancer Cells : LRP1 is also overexpressed on various tumor cells, including those in brain metastases and leptomeningeal carcinomatosis.[6][10] Once in the CNS, this compound binds to LRP1 on the surface of cancer cells, leading to its internalization via endocytosis.[6]

-

Intracellular Drug Release and Action : Inside the cancer cell, the ester linkages connecting paclitaxel to Angiopep-2 are cleaved by lysosomal esterases.[6] This releases the paclitaxel molecules, which can then exert their cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[7]

Preclinical Research Data

Preclinical studies have demonstrated the superior ability of this compound to penetrate the brain and exert anti-tumor activity compared to paclitaxel alone.

Brain Uptake Studies

In situ brain perfusion studies in rodents have been instrumental in quantifying the brain uptake of this compound. These experiments involve perfusing the brain with a solution containing radiolabeled this compound or paclitaxel and measuring the amount of radioactivity that enters the brain parenchyma.

| Compound | Brain Influx (Kin) (mL/s/g) | Fold Increase vs. Paclitaxel | Reference |

| 125I-ANG1005 | 7.3 ± 0.2 x 10-3 | 86-fold | |

| 3H-paclitaxel | 8.5 ± 0.5 x 10-5 | - | |

| 125I-ANG1005 (in vivo) | - | 4- to 54-fold | |

| 14C-paclitaxel (in vivo) | - | - |

Table 1: Comparative Brain Uptake of this compound and Paclitaxel

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound retains a potent antineoplastic activity comparable to that of paclitaxel.

| Cell Line | Tumor Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |

| U87 MG | Glioblastoma | 2.7 | 1.5 | [6] |

| NCI-H460 | Non-small cell lung carcinoma | 8.3 | 3.2 | [6] |

Table 2: In Vitro Cytotoxicity of this compound and Paclitaxel

Clinical Research in Leptomeningeal Carcinomatosis

A key clinical investigation of this compound in leptomeningeal carcinomatosis was a multicenter, open-label Phase II study (NCT02048059).[8] This study enrolled patients with recurrent brain metastases from breast cancer, including a subset with leptomeningeal carcinomatosis.[8]

Study Design and Methodology

The study aimed to evaluate the efficacy, safety, and tolerability of this compound in this patient population.

-

Patient Population : Adult patients with measurable recurrent brain metastases from breast cancer, with or without leptomeningeal carcinomatosis.

-

Treatment Regimen : this compound was administered intravenously at a dose of 600 mg/m² every 3 weeks.

-

Primary Endpoint : The primary endpoint was the intracranial objective response rate (iORR) based on CNS RECIST 1.1 criteria.

-

Secondary Endpoints : Secondary endpoints included extracranial response (RECIST 1.1), progression-free survival (PFS), and overall survival (OS).

Clinical Efficacy in Leptomeningeal Carcinomatosis